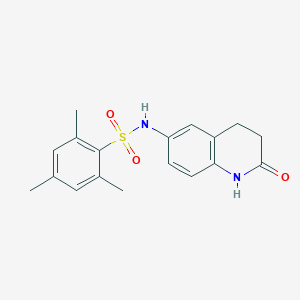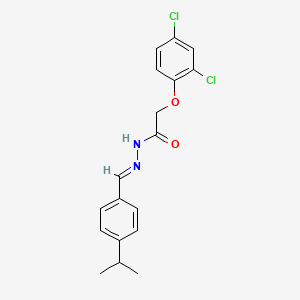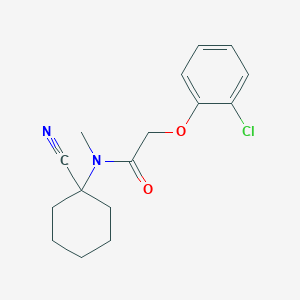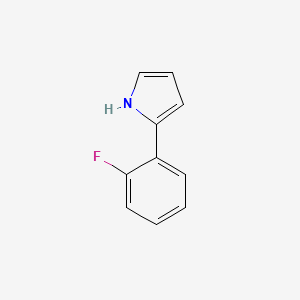![molecular formula C25H19FO5 B2663974 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 610763-44-5](/img/structure/B2663974.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization in the presence of a base to yield the chromen-4-one core structure. Subsequent functionalization steps, such as etherification and methylation, are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
科学研究应用
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are investigated in various biological assays.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but differs in the substitution pattern.
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Another related compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-15-24(19-5-3-4-6-22(19)29-2)25(28)20-12-11-18(13-23(20)31-15)30-14-21(27)16-7-9-17(26)10-8-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGPMHFJXRDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2663894.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2663896.png)
![2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2663897.png)


![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)
![N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2663904.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2663905.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)

![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

